molecular formula C15H20N2O2S B7079375 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide

Cat. No.: B7079375
M. Wt: 292.4 g/mol
InChI Key: QCHUOWFGQPNXBA-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is a synthetic organic compound that features a thiazole ring and a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both thiazole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-6-12-11(7-8-19-12)13(18)17-15(4,5)14-16-9(2)10(3)20-14/h7-8H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHUOWFGQPNXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)NC(C)(C)C2=NC(=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide typically involves multi-step organic synthesis

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The thiazole ring is known for its presence in various bioactive molecules, suggesting that this compound could exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the thiazole and furan rings.

Mechanism of Action

The mechanism by which N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The furan ring can also participate in binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the furan ring.

    2-ethylfuran-3-carboxamide: Contains the furan ring but lacks the thiazole moiety.

    Thiazole derivatives: Various compounds with the thiazole ring but different substituents.

Uniqueness

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is unique due to the combination of the thiazole and furan rings in a single molecule. This dual-ring structure can lead to unique chemical reactivity and biological activity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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